molecular formula C20H18N4OS B6477897 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide CAS No. 2640898-04-8

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide

Cat. No. B6477897
CAS RN: 2640898-04-8
M. Wt: 362.4 g/mol
InChI Key: JNJFCQCILUESEL-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide” contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazoles is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Advantages and Limitations for Lab Experiments

The advantages of using NMBT in laboratory experiments include its low cost and ease of synthesis. Additionally, NMBT is a versatile molecule with a wide range of potential applications, including its use in the synthesis of other compounds, as a drug-like molecule, and for its potential therapeutic effects. The main limitation of NMBT is that its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for research on NMBT include further investigations into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of NMBT as a potential therapeutic agent. Additionally, further studies are needed to explore the potential of NMBT as a drug-like molecule and its potential to modulate the activity of certain enzymes, such as COX-2 and MMPs. Finally, further studies are needed to explore the potential of NMBT as an agonist of the CB2 cannabinoid receptor.

Synthesis Methods

NMBT can be synthesized via a one-pot reaction of 1-methyl-1H-pyrazol-5-yl phenylacetate and 1,3-benzothiazole-2-carboxylic acid. The reaction is conducted in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dichloromethane. The reaction proceeds via an SN2 reaction, where the pyrazolyl group acts as a nucleophile and the benzothiazole carboxylic acid acts as an electrophile. The reaction is complete after heating for 1-2 hours at 80-90°C.

Scientific Research Applications

NMBT has been extensively studied for its potential applications in medicinal chemistry and drug discovery. NMBT has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, NMBT has been studied for its potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). NMBT has also been studied for its potential to act as an agonist of the CB2 cannabinoid receptor.

properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-24-17(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)20-23-16-4-2-3-5-18(16)26-20/h2-9,11,13H,10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJFCQCILUESEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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